molecular formula C24H30N4O2S B2502247 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627049-32-5

5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2502247
CAS RN: 627049-32-5
M. Wt: 438.59
InChI Key: FNVLSKCPTADKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H30N4O2S and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metallochromic and Fluorescence Properties

Compounds derived from reactions involving quinolinediones have shown remarkable metallochromism and intense fluorescence. For example, the reaction of 5,8-quinolinedione with specific phenylpropene led to compounds exhibiting these properties, potentially applicable in materials science for sensors or imaging technology (Yoshida et al., 1991).

Cytotoxic Activity for Cancer Research

Derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving similar structural motifs, have been tested for their cytotoxic activities against various cancer cell lines. These compounds have shown potential as potent cytotoxins, indicating their relevance in developing new cancer therapies (Deady et al., 2003).

Electronic and Optical Material Development

The study of dibenzothiophene and quinoxaline derivatives, including those related structurally to the compound , has contributed to the development of materials with high electron mobilities. Such materials are effective electron-transport materials for organic light-emitting devices (OLEDs), demonstrating the compound's potential application in electronic and optoelectronic devices (Huang et al., 2006).

Antioxidant Properties

New derivatives synthesized from reactions involving pyrimidine and quinoline have been evaluated for their antioxidant properties. These studies highlight the potential application of such compounds in developing treatments or supplements aimed at combating oxidative stress (Ismaili et al., 2008).

Antimicrobial Activity

Pyrimido[5,4-c]quinoline derivatives have been synthesized and assessed for their antimicrobial activity against a range of bacterial strains. This research points to the possible use of these compounds in creating new antimicrobial agents to combat resistant bacterial infections (Ismail et al., 2013).

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-6-11-31-23-26-21-20(22(30)27-23)18(14-7-9-15(10-8-14)28(4)5)19-16(25-21)12-24(2,3)13-17(19)29/h7-10,18H,6,11-13H2,1-5H3,(H2,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLSKCPTADKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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